molecular formula C24H39O4- B1259440 Murideoxycholate

Murideoxycholate

Cat. No. B1259440
M. Wt: 391.6 g/mol
InChI Key: DGABKXLVXPYZII-PLYQRAMGSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Murideoxycholate is a bile acid anion that is the conjugate base of murideoxycholic acid. It has a role as a human metabolite and a mouse metabolite. It is a conjugate base of a murideoxycholic acid.

Scientific Research Applications

1. Cholesterol Gallstone Prevention

Murideoxycholate has been studied for its effectiveness in preventing cholesterol gallstones. In a study with hamsters, murideoxycholate, along with other bile acids, showed significant inhibition in the formation of cholesterol gallstones. This research suggests the potential use of murideoxycholate in managing cholesterol gallstones in humans (Cohen et al., 1990).

2. Impact on Gallstone Composition

Another study focused on the impact of murideoxycholic acid on gallstone composition in prairie dogs. It was observed that murideoxycholic acid led to the replacement of cholesterol in gallstones with an insoluble salt of murideoxycholyl taurine, indicating a unique alteration in gallstone composition. This could have implications for new treatments or preventive measures against gallstones (Cohen et al., 1991).

3. Hepatoprotective Properties

Murideoxycholate has also been evaluated for its hepatoprotective effects. In a study, β muricholic acid exhibited a protective effect against cholestasis induced by hydrophobic steroids in rats, suggesting its potential as a hepatoprotective agent. This opens avenues for further research into its use in liver-related disorders (Zhao et al., 1993).

properties

Product Name

Murideoxycholate

Molecular Formula

C24H39O4-

Molecular Weight

391.6 g/mol

IUPAC Name

(4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/p-1/t14-,15-,16+,17-,18+,19+,20+,21-,23-,24-/m1/s1

InChI Key

DGABKXLVXPYZII-PLYQRAMGSA-M

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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